molecular formula C7H17N3 B1632849 1,2-Diethyl-4-pyrazolidinamine

1,2-Diethyl-4-pyrazolidinamine

Cat. No.: B1632849
M. Wt: 143.23 g/mol
InChI Key: FQWUIOJVBDSHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethyl-4-pyrazolidinamine is a pyrazolidine derivative featuring a five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. The compound is substituted with ethyl groups at the 1- and 2-positions and an amine group at position 4 (Figure 1). The ethyl substituents likely enhance lipophilicity, which may influence membrane permeability and metabolic stability compared to simpler alkyl or aryl analogs.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 1,2-Diethyl-4-pyrazolidinamine and compounds from the provided evidence:

Compound Core Structure Substituents Potential Applications References
This compound Pyrazolidine 1,2-Diethyl; 4-amine Hypothesized kinase inhibition, anti-inflammatory N/A
Compound 80 (Patent EP 2023) Pyrido[1,2-a]pyrimidin-4-one 7-[3-(Diethylamino)azetidin-1-yl]; 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) Kinase inhibitors, oncology therapeutics
Compound 85 (Patent EP 2023) Pyrido[1,2-a]pyrimidin-4-one 7-[3-(Pyrrolidin-1-yl)azetidin-1-yl]; 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) Kinase modulation, antiviral agents
Compound 90 (Patent EP 2023) Pyrido[1,2-a]pyrimidin-4-one 7-(1,4-Diazepan-1-yl); 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl) CNS disorders, GPCR-targeted therapies
Pyrazolo-triazolopyrimidines () Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Varied substituents at positions 2 and 7 Antiviral, antimicrobial agents

Key Observations:

  • Core Structure Complexity: The patent compounds (e.g., Compounds 80, 85, 90) feature fused bicyclic or tricyclic systems (e.g., pyrido-pyrimidinones), which likely enhance binding affinity to biological targets like kinases or GPCRs due to increased planar surface area . In contrast, this compound’s monocyclic pyrazolidine core may offer synthetic simplicity and conformational flexibility.
  • Substituent Effects: The diethylamino group in Compound 80 and the ethyl groups in this compound both contribute to lipophilicity, but the former’s placement on an azetidine ring (a four-membered nitrogen heterocycle) may confer distinct steric and electronic properties . Similarly, pyrrolidinyl and diazepanyl groups in Compounds 85 and 90 could modulate solubility and metabolic stability.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1,2-diethylpyrazolidin-4-amine

InChI

InChI=1S/C7H17N3/c1-3-9-5-7(8)6-10(9)4-2/h7H,3-6,8H2,1-2H3

InChI Key

FQWUIOJVBDSHQH-UHFFFAOYSA-N

SMILES

CCN1CC(CN1CC)N

Canonical SMILES

CCN1CC(CN1CC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCN1CC(Cl)CN1CC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of approximately 3.0 g (0.016 mole) of 4-nitro-1,2-diethyl-pyrazolidine in 100 ml of toluene was added 60 ml of anhydrous ethanol and 2 g Raney nickel (washed three times with anhydrous ethanol). The mixture was added and hydrogenated for three hours at about 30 psi. The mixture was filtered to give a light yellow solution. The solvents were evaporated at reduced pressure giving the colorless liquid, 1.95 g of the title product, b.p. 113°-115° C./40 mm. The dimaleate salt melted at 119°-120° C.
Name
4-nitro-1,2-diethyl-pyrazolidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 100 g. (0.615 mole) of 4-chloro-1,2-diethylpyrazolidine and 200 ml. of concentrated ammonium hydroxide in a closed steel chamber was heated at 150° C. for approximately 36 hours. The cooled reaction mixture was extracted with isopropyl ether, the aqueous layer saturated with potassium carbonate and continuously extracted with chloroform for six hours. The dried chloroform extract (sodium sulfate) was concentrated at reduced pressure and the residue distilled at 113°-115° C./40 mm. to give 40.5 g. (45.5%) of product.
Name
4-chloro-1,2-diethylpyrazolidine
Quantity
0.615 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.